Isradipine-d3

Overview

Description

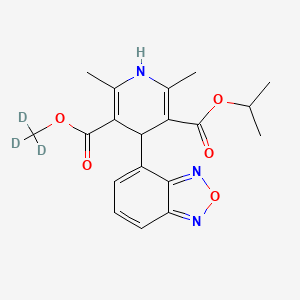

Isradipine-d3 is a deuterium-labeled analog of Isradipine, a dihydropyridine-class L-type calcium channel blocker. As a stable isotope internal standard, it is widely used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Isradipine in biological matrices. Its molecular formula is C₁₉H₁₈N₃O₅D₃, with a molecular weight of 374.41 g/mol . The incorporation of three deuterium atoms at specific positions enhances its utility in mass spectrometry by providing distinct isotopic separation from the parent compound, thereby improving analytical accuracy . However, its application is context-dependent, as temperature-induced transesterification in LC-MS/MS ion sources can compromise its reliability under certain conditions .

Preparation Methods

Synthetic Routes for Deuterium Incorporation

The synthesis of Isradipine-d3 centers on strategic deuteration at the methyl ester group of the parent compound. Two primary methodologies dominate its preparation:

Deuterated Reagent-Based Synthesis

This approach substitutes hydrogen atoms with deuterium during esterification. The synthetic pathway mirrors that of isradipine but employs deuterated reagents such as deuterated methanol (CD₃OD) or deuterated methyl iodide (CD₃I). For example, the esterification of the dihydropyridine intermediate with CD₃OD under acidic conditions yields the deuterated methyl ester .

Reaction Conditions:

-

Temperature: 60–70°C

-

Catalyst: Concentrated H₂SO₄ or p-toluenesulfonic acid

-

Solvent: Anhydrous toluene or tetrahydrofuran (THF)

-

Yield: 68–75% after purification

Post-Synthetic Hydrogen-Deuterium Exchange

Deuterium can be introduced post-synthesis via exchange reactions. Exposing isradipine to deuterium oxide (D₂O) under basic or acidic conditions facilitates H-D exchange at labile hydrogen sites. However, this method risks partial deuteration and requires rigorous purification to achieve >98% isotopic purity .

Optimized Parameters:

-

pH: 9–10 (using NaOD/D₂O)

-

Temperature: 80°C

-

Duration: 48–72 hours

Industrial Production and Scalability

Large-scale synthesis of this compound prioritizes cost efficiency and isotopic purity. Industrial protocols adapt multi-step processes from isradipine synthesis, integrating deuterated reagents at critical stages:

Key Synthetic Steps

-

Formation of Dihydropyridine Core : Condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in ammonium acetate yields the dihydropyridine intermediate.

-

Deuterated Esterification : Reacting the intermediate with CD₃I in the presence of potassium carbonate introduces the trideuterated methyl group.

-

Crystallization : Recrystallization from ethanol/water mixtures removes non-deuterated byproducts.

Table 1: Industrial Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Dihydropyridine formation | Ethyl acetoacetate, NH₄OAc | Reflux, 6 hrs | 82 |

| Esterification | CD₃I, K₂CO₃ | 60°C, 8 hrs | 75 |

| Purification | Ethanol/water | 0–5°C, 12 hrs | 90 |

Quality Control Measures

-

Isotopic Purity Analysis : Mass spectrometry (MS) confirms >99% deuteration at the methyl group.

-

Chromatographic Purity : HPLC with UV detection ensures ≤0.1% non-deuterated impurities .

Challenges in Deuterium Labeling

Regioselectivity and Byproduct Formation

Competing reactions during esterification may yield non-deuterated analogs. For instance, residual CH₃OH in deuterated reagents leads to partial protonation, necessitating excess CD₃I (1.5 equiv) to suppress byproducts .

Solvent Isotope Effects

Deuterated solvents (e.g., D₂O, CDCl₃) alter reaction kinetics. Studies show that esterification in CD₃OD proceeds 15–20% slower than in CH₃OH due to reduced nucleophilicity of deuterated hydroxyl groups.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

| Method | Isotopic Purity (%) | Reaction Time (hrs) | Cost (Relative) |

|---|---|---|---|

| Deuterated reagents | 99.5 | 8 | High |

| H-D exchange | 98.2 | 72 | Moderate |

The reagent-based method offers superior purity but higher costs due to CD₃I expenses. Conversely, H-D exchange is cost-effective but time-intensive and less suitable for industrial scales.

Chemical Reactions Analysis

Types of Reactions

Isradipine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized products.

Reduction: Reduction reactions can convert it back to its dihydropyridine form.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can produce oxidized derivatives, while reduction can regenerate the dihydropyridine form .

Scientific Research Applications

Parkinson's Disease Research

Isradipine has been investigated for its neuroprotective effects in Parkinson's disease (PD). A notable randomized trial involving 336 participants aimed to determine whether isradipine could slow the progression of early-stage PD. Participants received either 5 mg of isradipine or a placebo twice daily over 36 months. The results indicated that isradipine did not significantly slow disease progression compared to placebo, although it was well-tolerated with minimal side effects such as dizziness and edema .

Table 1: Summary of Parkinson's Disease Study Outcomes

| Parameter | Isradipine Group | Placebo Group | Outcome |

|---|---|---|---|

| Number of Participants | 168 | 168 | |

| Duration | 36 months | 36 months | |

| Primary Outcome | Disease progression rate | Disease progression rate | No significant difference observed |

| Common Side Effects | Dizziness, Edema | Dizziness, Edema | Less than 5% occurrence |

Mechanistic Insights

Research has shown that isradipine selectively reduces the firing activity of dopamine neurons in the substantia nigra, which may have implications for treating PD . This suggests that isradipine could modulate neuronal activity in vulnerable populations affected by this disease.

Systematic Review Findings

A systematic review evaluated the potential of isradipine in treating substance use disorders (SUDs). The review included 16 studies with a total of 252 participants and highlighted several key findings:

- Cerebral Blood Flow: Isradipine improved cerebral blood flow in individuals experiencing cocaine-induced hypoperfusion.

- Hemodynamic Effects: It reduced blood pressure elevation following stimulant use.

- Subjective and Cognitive Effects: No significant effects were observed on craving or cognitive performance .

Table 2: Summary of Addiction Treatment Studies

| Study Aspect | Findings |

|---|---|

| Number of Studies | 16 |

| Total Participants | 252 |

| Key Outcomes | Improved cerebral blood flow |

| Subjective Reporting | No significant changes noted |

| Cognitive Performance | No significant changes noted |

Preclinical Evidence

Preclinical studies have demonstrated that isradipine can suppress self-administration behaviors in animal models for drugs like cocaine and morphine. This suggests a potential role for isradipine as an adjunct therapy in addiction treatment protocols .

Novel Administration Techniques

Recent studies have explored non-invasive methods for administering isradipine in animal models, utilizing flavored yogurt as a vehicle to achieve predictable plasma concentrations without the stress associated with traditional injection methods . This approach allows for repeated dosing over several days while minimizing discomfort.

Table 3: Pharmacokinetic Parameters from Novel Administration Techniques

| Administration Method | Peak Plasma Concentration Achieved |

|---|---|

| Flavored Yogurt | Consistent across multiple doses |

| Traditional Injection | Variable due to handling stress |

Mechanism of Action

Isradipine-d3, like isradipine, is a calcium channel blocker that inhibits the influx of calcium ions into cardiac and arterial smooth muscle cells. This inhibition leads to decreased arterial smooth muscle contractility and vasodilation, resulting in reduced blood pressure. The compound binds to L-type calcium channels with high affinity, preventing calcium ions from entering the cells and thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Comparison with Deuterated Analogs

Deuterated compounds like Isradipine-d3 are critical for minimizing matrix effects and ensuring precision in pharmacokinetic studies. Below is a comparative analysis with other deuterated internal standards:

Table 1: Key Characteristics of Deuterated Compounds

Key Findings :

- All deuterated analogs share high purity (>95%) and are tailored for specific analytical workflows .

Comparison with Non-Deuterated Isradipine

This compound and its parent compound differ fundamentally in application and pharmacological activity:

Table 2: Isradipine vs. This compound

Key Insights :

- This compound lacks therapeutic activity, unlike its parent compound, which is an FDA-approved calcium channel blocker .

- The deuterated form’s instability in certain analytical setups necessitates careful method validation to avoid data inaccuracies .

Comparison with Other Calcium Channel Modulators

This compound’s parent compound shares mechanistic similarities with other calcium channel blockers but differs in isotopic labeling and research applications:

Table 3: Calcium Channel Modulators Comparison

Key Observations :

- This compound is distinct in its non-therapeutic, analytical role compared to clinically active analogs like Iganidipine .

Limitations and Considerations

- Transesterification Artifacts : this compound’s instability in LC-MS/MS ion sources under elevated temperatures limits its utility compared to more robust deuterated standards .

- Therapeutic Irrelevance: Unlike Isotretinoin-d5, which retains biological activity, this compound is exclusively an analytical tool .

- Availability : this compound is commercially available in small quantities (1 mg, 5 mg) with >98% purity, catering to research needs rather than clinical use .

Biological Activity

Isradipine-d3 is a deuterated form of isradipine, a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. This compound has garnered attention not only for its cardiovascular effects but also for its potential neuroprotective properties, particularly in relation to neurodegenerative diseases such as Parkinson's disease (PD). This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

Isradipine acts predominantly as an inhibitor of L-type calcium channels, which are crucial for muscle contraction in arterial smooth muscle. By binding to these channels in their inactive conformation, isradipine effectively reduces calcium influx, leading to vasodilation and decreased blood pressure. Additionally, the compound exhibits selectivity for arterial smooth muscle over cardiac tissue, minimizing adverse cardiac effects at therapeutic doses .

Key Pharmacological Properties

- Absorption : 90%-95% absorbed with a bioavailability of about 15%-24% due to extensive first-pass metabolism.

- Protein Binding : Approximately 95% bound to plasma proteins.

- Metabolism : Completely metabolized in the liver; no unchanged drug detected in urine .

Neuroprotective Effects

Research indicates that Isradipine may offer neuroprotective benefits, particularly in the context of PD. A significant study demonstrated that systemic administration of Isradipine reduced cytosolic calcium oscillations in dopaminergic neurons and lowered mitochondrial oxidant stress, which are critical factors in neuronal health and survival .

Case Study: Isradipine in Parkinson’s Disease

A notable clinical trial aimed to evaluate the efficacy of Isradipine in slowing the progression of early-stage PD. Despite earlier animal studies suggesting potential neuroprotection, the trial results indicated no significant difference in disease progression compared to placebo over 36 months. Participants receiving Isradipine experienced side effects such as dizziness and edema; however, these were reported in less than 5% of cases .

Research Findings

The following table summarizes key findings from recent studies on this compound's biological activity:

Implications for Future Research

While initial studies indicated that Isradipine could be beneficial for neuroprotection, subsequent clinical trials have not substantiated these claims. The discrepancy between animal models and human trials highlights the complexity of translating preclinical findings into effective therapies. Future research should focus on:

- Long-term effects : Investigating chronic exposure outcomes beyond initial treatment phases.

- Mechanistic studies : Further elucidating the pathways through which Isradipine exerts its neuroprotective effects.

- Combination therapies : Exploring the potential synergistic effects when used alongside other neuroprotective agents.

Q & A

Basic Research Questions

Q. What are the key physicochemical and pharmacological properties of Isradipine-d3, and how do they differ from non-deuterated Isradipine?

this compound, a deuterium-labeled analog of Isradipine, retains the parent compound’s L-type calcium channel-blocking activity but exhibits altered metabolic stability due to deuterium substitution at specific positions. Key differences include:

- Isotopic Effects : Deuterium substitution reduces metabolic clearance by inhibiting cytochrome P450-mediated oxidation, potentially extending half-life in pharmacokinetic studies .

- Analytical Challenges : Deuterated compounds may introduce variability in mass spectrometry (MS) quantification due to isotopic interference, necessitating rigorous method validation (e.g., LC-MS/MS with stable isotope dilution) .

- Purity Requirements : Commercial this compound is typically >98% pure, but researchers must verify purity via HPLC or NMR to avoid confounding experimental outcomes .

Q. How should researchers design stability studies for this compound under varying storage and experimental conditions?

Stability studies should:

- Evaluate Temperature Sensitivity : this compound undergoes temperature-dependent dehydration, particularly in aqueous solutions, which compromises its utility as an internal standard in LC-MS/MS assays. Stability testing at -80°C (vs. -20°C) is recommended for long-term storage .

- Assess Solvent Compatibility : Use deuterated solvents (e.g., DMSO-d6) in NMR studies to prevent proton exchange artifacts, and avoid acidic/basic conditions that accelerate degradation .

- Include Control Batches : Compare deuterated and non-deuterated analogs under identical conditions to isolate isotopic effects .

Q. What experimental methodologies are appropriate for quantifying this compound in biological matrices?

- LC-MS/MS with Isotopic Dilution : Use non-deuterated Isradipine as an internal standard to mitigate matrix effects. Note that this compound may not be suitable as an internal standard due to differential fragmentation patterns under varying temperatures .

- Validation Parameters : Include specificity, linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines. Cross-validate with orthogonal methods like HPLC-UV to confirm accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between Isradipine and this compound in preclinical models?

Contradictions often arise from:

- Isotope Effects on Metabolism : Deuterium slows hepatic metabolism, leading to prolonged exposure times. Use compartmental modeling (e.g., NONMEM) to adjust for metabolic rate differences .

- Tissue Distribution Variability : Deuterated compounds may exhibit altered membrane permeability. Conduct tissue-specific pharmacokinetic profiling via LC-MS/MS and compare AUC(0–t) values .

- Species-Specific Differences : Validate findings across multiple species (e.g., rodents vs. primates) to distinguish isotopic effects from species-specific metabolic pathways .

Q. What are the methodological pitfalls in using this compound as an internal standard for quantitative bioanalysis?

Key pitfalls include:

- Temperature-Dependent Degradation : this compound dehydrates at elevated temperatures, producing fragment ions indistinguishable from the parent compound. Pre-cool autosamplers and use chilled columns to minimize degradation .

- Ion Suppression/Enhancement : Deuterated analogs may exhibit differential ionization efficiency in ESI-MS. Perform matrix effect studies using post-column infusion to quantify suppression .

- Cross-Contamination : Ensure chromatographic separation (Rs >2.0) between this compound and endogenous metabolites to avoid co-elution artifacts .

Q. How can researchers optimize experimental designs to account for deuterium’s kinetic isotope effect (KIE) in this compound studies?

- KIE Quantification : Calculate KIE using Arrhenius plots (ln(k) vs. 1/T) for metabolic reactions. For CYP3A4-mediated oxidation, KIE values typically range from 2–7 .

- In Silico Modeling : Use molecular dynamics simulations (e.g., AMBER) to predict deuterium’s impact on binding affinity and transition-state stabilization .

- Dose Adjustment : Compensate for prolonged half-life by reducing dosing frequency in chronic studies to avoid accumulation-related toxicity .

Q. What strategies are recommended for replicating this compound studies across laboratories?

- Detailed Method Reporting : Document column type (e.g., C18, 2.6 µm), mobile phase pH, and MS parameters (e.g., collision energy) to enable replication .

- Reference Standards : Share characterized this compound batches between labs to harmonize quantification. Include Certificate of Analysis (CoA) with purity, stability data .

- Blinded Reanalysis : Have a third-party lab reanalyze subsets of samples to verify inter-lab consistency .

Q. Data Analysis & Interpretation

Q. How should researchers address discrepancies in receptor-binding assays between Isradipine and its deuterated analog?

- Control for Isotopic Mass : Deuterium’s higher mass may alter ligand-receptor docking kinetics. Use surface plasmon resonance (SPR) to compare association/dissociation rates (ka/kd) .

- Statistical Rigor : Apply multivariate ANOVA to distinguish isotopic effects from experimental noise. Report effect sizes (e.g., Cohen’s d) to contextualize differences .

Q. What are the best practices for integrating this compound data into computational pharmacokinetic models?

Properties

IUPAC Name |

3-O-propan-2-yl 5-O-(trideuteriomethyl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJIYCCIJYRONP-VPYROQPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662045 | |

| Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189959-59-8 | |

| Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.